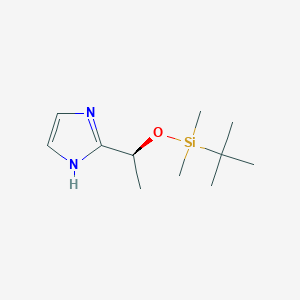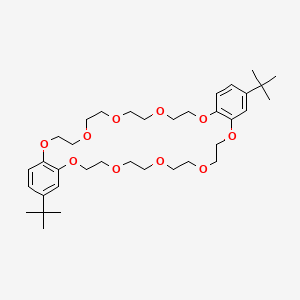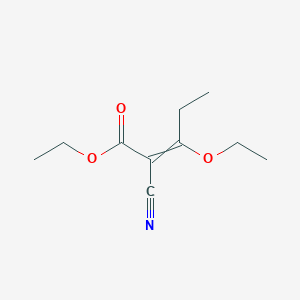![molecular formula C14H17N3O3 B14012237 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one](/img/structure/B14012237.png)
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is a synthetic compound known for its role as an autotaxin inhibitor. It is primarily used in scientific research to study its effects on various biological processes, particularly those involving inflammation and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one typically involves the reaction of 2-(benzo[d]oxazol-2-yl)aniline with various reagents. One common method includes the use of phosphorous oxychloride and dimethylformamide through a Vilsmeyer-Haack cyclization . The compound is then purified and characterized using techniques such as 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned chemical reactions, followed by purification and quality control processes to ensure the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include phosphorous oxychloride, dimethylformamide, and various catalysts to facilitate the reactions . The conditions typically involve controlled temperatures and pressures to ensure the desired reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosphorous oxychloride and dimethylformamide results in the formation of 8-(benzo[d]oxazol-2-yl)-2-chloroquinoline-3-carbaldehyde .
Scientific Research Applications
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a model compound to study various chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The compound exerts its effects by inhibiting the activity of autotaxin, an enzyme involved in the production of lysophosphatidic acid (LPA). LPA is a signaling molecule that plays a key role in various biological processes, including cell proliferation, migration, and survival. By inhibiting autotaxin, 6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one can reduce the production of LPA, thereby modulating these processes .
Comparison with Similar Compounds
Similar Compounds
Autotaxin-Inhibitor III, PF-8380: Another autotaxin inhibitor with similar biological activity.
2-(benzo[d]oxazol-2-yl)aniline: A precursor used in the synthesis of various benzoxazole derivatives.
Uniqueness
6-(3-(Piperazin-1-YL)propanoyl)benzo[D]oxazol-2(3H)-one is unique due to its specific structure, which allows it to effectively inhibit autotaxin activity. This makes it a valuable tool in research focused on understanding and modulating biological processes involving LPA .
Properties
IUPAC Name |
6-(3-piperazin-1-ylpropanoyl)-3H-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c18-12(3-6-17-7-4-15-5-8-17)10-1-2-11-13(9-10)20-14(19)16-11/h1-2,9,15H,3-8H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSBBLOGNDYVWIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC(=O)C2=CC3=C(C=C2)NC(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclohexanecarboxylicacid, 1-[(2-cyanophenyl)methyl]-2-oxo-, ethyl ester](/img/structure/B14012180.png)

![n,n-Diethylpyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14012192.png)

![2-(Butylamino)-1-[1,3-dichloro-6-(trifluoromethyl)phenanthren-9-yl]ethanol;hydrochloride](/img/structure/B14012204.png)


![tert-Butyl 6-(cyanomethylene)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14012218.png)



![2,5,7-Trichloroimidazo[1,2-c]pyrimidine](/img/structure/B14012241.png)

